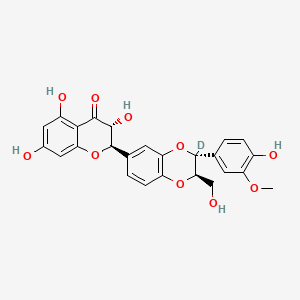

Silibinin-d

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Silibinin-d can be synthesized through various methods, including the encapsulation of silibinin in poly (lactic-co-glycolic acid) nanoparticles to control delivery and improve its poor solubility . Another method involves the use of sulfobutyl ether-beta-cyclodextrin to enhance the water solubility of silibinin .

Industrial Production Methods

Industrial production of this compound often involves the extraction of silymarin from the seeds of the milk thistle plant, followed by the isolation of silibinin through chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

Silibinin-d undergoes various types of chemical reactions, including:

Reduction: It reduces reactive oxygen species levels and affects glycolysis, gluconeogenesis, and glycogenolysis.

Substitution: This compound can be encapsulated in nanoparticles or combined with other compounds to enhance its therapeutic effects

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include sulfobutyl ether-beta-cyclodextrin and poly (lactic-co-glycolic acid) . The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability and efficacy of the compound.

Major Products Formed

The major products formed from the reactions involving this compound include silibinin-loaded nanoparticles and silibinin-cyclodextrin inclusion compounds .

Scientific Research Applications

Silibinin-d has a wide range of scientific research applications, including:

Chemistry: Used in the development of targeted drug delivery systems and nanotechnology.

Biology: Studied for its effects on cellular processes, including apoptosis and cell proliferation.

Medicine: Investigated for its therapeutic potential in treating diabetes, cancer, liver diseases, and other chronic conditions .

Industry: Utilized in the formulation of pharmaceuticals and nutraceuticals for its antioxidant and anti-inflammatory properties

Mechanism of Action

Silibinin-d exerts its effects through various molecular targets and pathways, including:

Antioxidant Activity: Inhibits oxidative phosphorylation and reduces reactive oxygen species levels.

Anti-inflammatory Activity: Modulates the expression of inflammatory cytokines and enzymes.

Anticancer Activity: Inhibits the activation of oncogenic pathways such as PI3K/Akt, NF-κB, Wnt/β-catenin, and MAPK pathways, thereby suppressing cancer cell proliferation and inducing apoptosis.

Hepatoprotective Activity: Protects liver cells against toxins and supports liver function.

Comparison with Similar Compounds

Silibinin-d is often compared with other flavonolignans found in silymarin, such as isosilibinin, silicristin, and silidianin . While these compounds share similar antioxidant and hepatoprotective properties, this compound is unique in its multifaceted mechanisms of action and its potential for use in a wide range of therapeutic applications .

List of Similar Compounds

- Isosilibinin

- Silicristin

- Silidianin

- Silymarin

This compound stands out due to its extensive research and proven efficacy in various medical and industrial applications, making it a valuable compound in the field of natural product-based therapeutics .

Properties

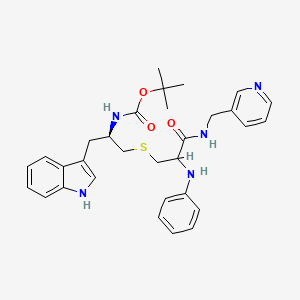

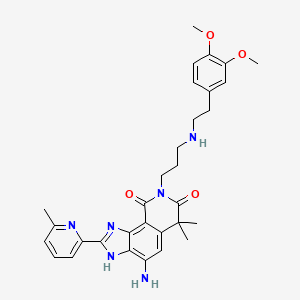

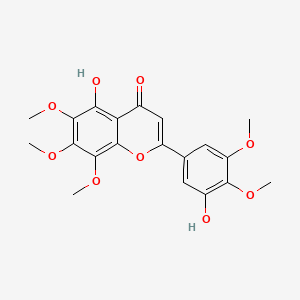

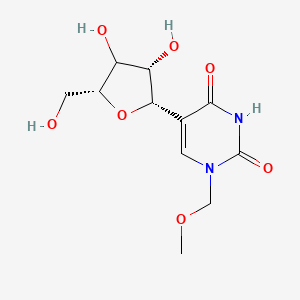

Molecular Formula |

C25H22O10 |

|---|---|

Molecular Weight |

483.4 g/mol |

IUPAC Name |

(2R,3R)-2-[(2R,3R)-3-deuterio-3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2H-1,4-benzodioxin-6-yl]-3,5,7-trihydroxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3/t20-,23+,24-,25-/m1/s1/i24D |

InChI Key |

SEBFKMXJBCUCAI-RHNYKLMASA-N |

Isomeric SMILES |

[2H][C@]1([C@H](OC2=C(O1)C=C(C=C2)[C@@H]3[C@H](C(=O)C4=C(C=C(C=C4O3)O)O)O)CO)C5=CC(=C(C=C5)O)OC |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3R)-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-2,3-dihydrochromen-4-one](/img/structure/B12395511.png)

![[(1S,1'R,3'S,5R,6S,7S,9S)-3',7-diacetyloxy-6',6'-dimethyl-10-methylidene-2,11-dioxospiro[3-oxatricyclo[7.2.1.01,6]dodecane-5,2'-cyclohexane]-1'-yl]methyl acetate](/img/structure/B12395517.png)

![1-[(2R,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395540.png)

![3-(difluoromethoxy)-5-[6-(3,3-difluoropyrrolidin-1-yl)-2-[(1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyrazin-2-amine](/img/structure/B12395571.png)